N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline
Description
Properties
IUPAC Name |
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-15-7-9-16(10-8-15)22-13-18(14-6-11-19(21)23-12-14)26(24,25)17-4-2-1-3-5-17/h1-13,22H/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIFRSAYYZJFCM-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline exhibit promising anticancer properties. For instance, a study synthesized a series of N-aryl-N′-substituted urea derivatives, demonstrating potent inhibitory effects on cancer cell proliferation. The mechanism involved the modulation of protein kinases, which are critical in cancer progression .
Case Study:
A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests significant potential for further development as an anticancer agent.
1.2 Inhibition of Protein Kinases
The compound's structure allows it to act as a modulator of protein kinase activity. Inhibiting specific kinases can lead to reduced cell proliferation and survival in cancerous tissues. The benzenesulfonamide moiety is particularly effective in binding to the active sites of these enzymes .
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Imidazo[2,1-b]thiazol Acetamide Derivatives ()
Compounds such as 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) share the 6-chloropyridin-3-yl and chlorophenyl motifs with the target compound but differ in core structure. Key comparisons include:
- Core Structure : The imidazo[2,1-b]thiazol ring in 5f replaces the ethenyl-sulfonyl backbone of the target compound, likely altering rigidity and hydrogen-bonding capacity.
- In contrast, the target compound’s melting point is unreported, but sulfonamides generally exhibit moderate melting points depending on substituents.
- Synthetic Yield : 5f was synthesized in 72% yield, suggesting efficient coupling strategies that could inform the target’s synthesis .
Table 1: Comparison with Imidazo[2,1-b]thiazol Derivatives
Sulfamoyl Acetate Ester ()
Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate (3b) shares the 4-chloroaniline group but incorporates a sulfamoyl acetate ester instead of the ethenyl-sulfonyl-aniline system:
- Functional Groups : The ester and sulfamoyl groups in 3b may reduce hydrogen-bonding capacity compared to the target’s sulfonamide and aromatic chlorides, resulting in a lower melting point (78–79°C) .
- Synthetic Yield : 3b was synthesized in 81% yield, highlighting efficient sulfamoylation methodologies that could be adapted for the target compound .
Stereochemical and Substituent Variations
- Z vs. E Isomerism : The target’s Z-configuration contrasts with E-isomers in Montelukast analogs (), where stereochemistry significantly impacts biological activity and stability . The Z-configuration in the target may restrict molecular flexibility, influencing binding interactions.
- Substituent Effects : Replacing the 4-chloroaniline in the target with 3,4-dimethylaniline () introduces steric and electronic changes. Methyl groups may reduce polarity and increase lipophilicity compared to chlorine substituents .
Table 2: Substituent Impact on Properties
| Compound (Source) | Aniline Substituent | Key Effects |
|---|---|---|
| Target Compound | 4-Cl | Enhanced polarity, hydrogen bonding |
| Analog | 3,4-dimethyl | Increased lipophilicity, steric bulk |
Dimethylamine Analog ()
The compound [(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]dimethylamine replaces the 4-chloroaniline with dimethylamine.
Biological Activity
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the coupling of various intermediates through methods like the Williamson ether synthesis and reductive amination. The final product is characterized by its specific functional groups, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of N-aryl-N'-substituted ureas were synthesized and evaluated against various cancer cell lines including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. These compounds demonstrated significant antiproliferative activity, with some exhibiting IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells. The specific interactions of this compound with these pathways require further investigation to elucidate its precise mode of action.
Study 1: Antiproliferative Activity
A study evaluated a related compound's efficacy against several cancer cell lines. The results indicated that the compound could inhibit cell proliferation significantly, with a notable effect on apoptosis induction in MCF7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, revealing that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of similar compounds led to a reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment, enhancing immune response against the tumors .
Comparative Analysis
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 5.0 | PI3K/Akt inhibition |
| Similar Compound A | MCF7 | 7.5 | Apoptosis induction |
| Similar Compound B | HCT116 | 10.0 | Cell cycle arrest |
Q & A
Q. What synthetic strategies are recommended for optimizing sulfonamide bond formation in N-[(Z)-2-(benzenesulfonyl)ethenyl] derivatives?
The sulfonamide bond can be synthesized via nucleophilic substitution between a sulfonyl chloride and an aniline derivative. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 4-chloroaniline under mild conditions (room temperature, dichloromethane) to yield ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate with 81% efficiency. Characterization via NMR (e.g., δ 3.94 ppm for the CH group) and HRMS (e.g., [M+H] m/z 278.0201) ensures bond integrity .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
Key methods include:
- NMR : To resolve aromatic protons (e.g., δ 7.27–7.38 ppm for Ar-H) and confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., CHClNOS shows a calculated m/z of 277.0176) .
- X-ray Crystallography : For stereochemical confirmation (e.g., Z-configuration of the ethenyl group, as seen in analogous tetrazole derivatives) .
Q. How can the (Z)-stereochemistry of the ethenyl group be experimentally determined?
The (Z)-configuration is confirmed via:
- NMR Coupling Constants : Trans coupling (J = 12–16 Hz) between ethenyl protons in Z-isomers .
- Crystallographic Data : Spatial arrangement of substituents in the crystal lattice (e.g., benzo[b]thiophene derivatives with Z-configuration) .
Advanced Research Questions
Q. What methodologies minimize side reactions during the introduction of nitroso groups into aryl-sulfonamide systems?
Nitroso group incorporation requires controlled nitrosation conditions (e.g., NaNO/HCl at 0–5°C). For example, 3-chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l) is synthesized with 72% yield by reacting pre-functionalized anilines with nitrosating agents, followed by recrystallization to remove byproducts .
Q. What intermediates form during the synthesis of this compound, and how are they stabilized?
Key intermediates include:
Q. How do structural modifications (e.g., pyridinyl vs. benzene sulfonyl groups) influence biological activity?
Structure-Activity Relationship (SAR) studies show:
Q. Can this compound serve as a precursor for radiotracers in neurodegenerative disease imaging?
Analogous sulfonamide-based compounds (e.g., [F]ZW27 and [F]ZW31) are used as α-synuclein PET probes. Radiolabeling via F-fluorination of precursor nitro or boronate esters could be explored .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?
Q. What purification techniques address low yields in multi-step syntheses?
Q. How can computational modeling validate experimental structural data?
Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental values (e.g., δ 7.05 ppm for NH protons). Molecular docking studies further validate interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
